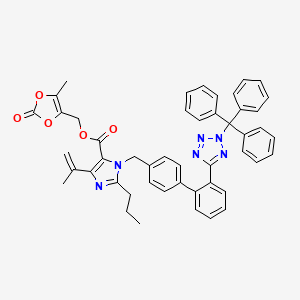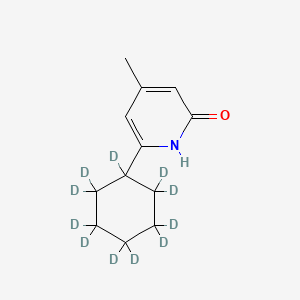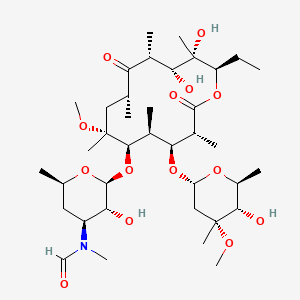
Dehydro Olmesartan-2-trityl Medoxomil
描述
Dehydro Olmesartan-2-trityl Medoxomil is a derivative of Olmesartan Medoxomil, a well-known angiotensin II receptor antagonist used primarily for the treatment of hypertension. This compound is characterized by its complex molecular structure, which includes multiple aromatic rings and functional groups. It is a key intermediate in the synthesis of Olmesartan Medoxomil and plays a crucial role in the pharmaceutical industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dehydro Olmesartan-2-trityl Medoxomil typically involves multiple steps, starting from simpler organic compounds. One common method involves the reaction of Olmesartan acid with trityl chloride in the presence of a base to form the trityl-protected intermediate. This intermediate is then subjected to further reactions to introduce the medoxomil group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. Advanced techniques like thin film drying and crystallization are employed to isolate and purify the final product .
化学反应分析
Types of Reactions
Dehydro Olmesartan-2-trityl Medoxomil undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include trityl chloride, bases like sodium hydroxide, and solvents like dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and purity of the products .
Major Products Formed
The major products formed from these reactions include various intermediates and by-products, which are further processed to obtain the final compound, this compound .
科学研究应用
Dehydro Olmesartan-2-trityl Medoxomil has several scientific research applications:
Chemistry: It is used as a key intermediate in the synthesis of Olmesartan Medoxomil and other related compounds.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of hypertension and related cardiovascular conditions.
Industry: It is used in the pharmaceutical industry for the production of antihypertensive drugs
作用机制
Dehydro Olmesartan-2-trityl Medoxomil exerts its effects by blocking the angiotensin II receptor, thereby preventing the binding of angiotensin II. This leads to vasodilation, reduced aldosterone secretion, and decreased blood pressure. The compound interacts with the AT1 and AT2 receptors, with a higher affinity for the AT1 receptor .
相似化合物的比较
Similar Compounds
Similar compounds include other angiotensin II receptor antagonists such as:
- Losartan
- Valsartan
- Irbesartan
- Candesartan
- Telmisartan
Uniqueness
Dehydro Olmesartan-2-trityl Medoxomil is unique due to its specific molecular structure, which includes the trityl and medoxomil groups. This structure provides it with distinct physicochemical properties and biological activities compared to other angiotensin II receptor antagonists .
属性
IUPAC Name |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H42N6O5/c1-5-17-42-49-43(32(2)3)44(46(55)57-31-41-33(4)58-47(56)59-41)53(42)30-34-26-28-35(29-27-34)39-24-15-16-25-40(39)45-50-52-54(51-45)48(36-18-9-6-10-19-36,37-20-11-7-12-21-37)38-22-13-8-14-23-38/h6-16,18-29H,2,5,17,30-31H2,1,3-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRGMKGGRYFIOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC8=C(OC(=O)O8)C)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H42N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
782.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,41S,44R,47S,50S,53S,56R,65S,70S)-44-amino-31-[(R)-carboxy(hydroxy)methyl]-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-heptadecahydroxy-37,50-bis(2-hydroxy-2-iminoethyl)-25-(hydroxymethyl)-4-[(4-hydroxyphenyl)methyl]-22-(1H-indol-3-ylmethyl)-41,47,70-trimethyl-16-(2-methylpropyl)-8-oxo-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptaconta-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,66-heptadecaene-65-carboxylic acid](/img/structure/B589460.png)
![2-benzo[a]anthracen-7-ylacetic acid](/img/structure/B589461.png)
![Benz[a]anthracene-7-chloromethane-13C](/img/structure/B589463.png)


![Benz[a]anthracene-7-methanol-13C](/img/structure/B589468.png)



![[[4-Benzyloxy-3-methoxyphenyl]methyl]butanedioic Acid Ethyl Ester](/img/structure/B589479.png)


